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Introduction
Acetaminophen, known as paracetamol outside of the United States and Japan, is one of the

most widely used analgesic and antipyretic medications globally.[1][2] Its journey from a

chemical novelty to a pharmaceutical staple is a story of serendipity, initial misinterpretation,

and eventual scientific validation. This technical guide delves into the early foundational studies

that led to the discovery, characterization, and eventual widespread adoption of

acetaminophen. The initial query for "Acetomycin" did not yield relevant results; the following

content focuses on acetaminophen, which is believed to be the intended subject of the query.

Discovery and Early Chemical Synthesis
First Synthesis by Harmon Northrop Morse (1878)
The first documented synthesis of acetaminophen was achieved in 1878 by American chemist

Harmon Northrop Morse at Johns Hopkins University. The synthesis was not intended for

medicinal purposes but was part of fundamental research into phenolic derivatives.[3] Morse

synthesized the compound through the reduction of p-nitrophenol using tin in glacial acetic

acid.[4] This early work laid the chemical foundation for all subsequent research and

production.
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Experimental Protocol: Synthesis of Acetaminophen
(Morse, 1878)
The synthesis performed by Morse is a classic example of nitro group reduction followed by

acetylation. While the precise, step-by-step protocol from his 1878 publication is not readily

available, the reaction can be reconstructed based on the described chemistry.

Reduction of p-Nitrophenol: p-Nitrophenol is reacted with a reducing agent, in this case, tin

metal, in the presence of glacial acetic acid. The tin reduces the nitro group (-NO₂) to an

amino group (-NH₂), forming p-aminophenol.

Acetylation: The newly formed p-aminophenol is then acetylated. In Morse's synthesis, the

glacial acetic acid likely served as the acetylating agent, acylating the amino group to form

an amide. This results in the final product, N-acetyl-p-aminophenol (acetaminophen).
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Caption: Workflow of Harmon Northrop Morse's 1878 synthesis of acetaminophen.

Early Clinical Investigations and Misconceptions
The First Clinical Use by von Mering (1893)
The first clinical application of acetaminophen was reported by Joseph von Mering in 1893.[1]

[2] However, von Mering's paper concluded that acetaminophen had a slight tendency to
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produce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing

the blood's oxygen-carrying capacity. This claim, later proven to be incorrect, led to

acetaminophen being largely discarded in favor of phenacetin, another aniline derivative that

became commercially successful.[4]

The Re-evaluation by Lester and Greenberg (1947)
For nearly half a century, von Mering's claims went unchallenged. The revival of interest in

acetaminophen came in the 1940s through the work of David Lester and Leon Greenberg. In

1947, they published strong evidence demonstrating that acetaminophen was the major active

metabolite of acetanilide, another popular analgesic of the era. Crucially, their subsequent

studies on albino rats showed that even large doses of acetaminophen did not cause

methemoglobinemia. This research debunked the long-standing misconception and revealed

that the therapeutic effects of both acetanilide and phenacetin were primarily due to their in-

vivo conversion to acetaminophen.

Historical Re-evaluation of Acetaminophen (1940s)

Acetanilide &
Phenacetin

In-vivo Metabolism

Acetaminophen
(Active Metabolite)

Analgesic &
Antipyretic Effects

Lester & Greenberg (1947)
Demonstrated this link and

disproved methemoglobinemia risk.

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8654482/
https://www.benchchem.com/product/b1213847?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Logical relationship established by Lester and Greenberg in the 1940s.

Early Mechanistic Insights: Cyclooxygenase (COX)
Inhibition
While the precise mechanism of action was a mystery for decades, early theories centered on

the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) enzymes, similar to

NSAIDs.[5] However, acetaminophen's weak anti-inflammatory activity suggested a different

mode of action.[5] It wasn't until much later that detailed quantitative studies elucidated its

selective action. A key study by Hinz et al. provided crucial data on its COX-2 selectivity in

humans.

Quantitative Data: In Vitro and Ex Vivo COX Inhibition
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of acetaminophen for

COX-1 and COX-2 from a study that provided a clearer understanding of its selectivity.

Assay Type Enzyme IC₅₀ (µmol/L)
Selectivity (COX-

1/COX-2)

In Vitro COX-1 113.7 4.4-fold for COX-2

COX-2 25.8

Ex Vivo COX-1 105.2 4.0-fold for COX-2

COX-2 26.3

Data from Hinz B, et

al. FASEB J. 2008.[6]

Experimental Protocol: Ex Vivo COX Inhibition Assay
(Hinz et al.)
This protocol provides a representative modern method for assessing the COX-inhibitory

activity of a compound after oral administration.
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Volunteer Dosing: Healthy volunteers receive a single oral dose of 1000 mg acetaminophen.

[6]

Blood Collection: Heparinized blood samples are drawn from the volunteers at various time

points before and after drug administration.

COX-1 Activity Assay:

Whole blood is allowed to coagulate at 37°C, which induces platelet activation and COX-1-

mediated synthesis of Thromboxane B₂ (TxB₂).

The serum is separated by centrifugation.

TxB₂ levels are quantified using an enzyme immunoassay, serving as an index of COX-1

activity.

COX-2 Activity Assay:

Whole blood samples are incubated with lipopolysaccharide (LPS) to induce the

expression of COX-2 in monocytes.

The plasma is separated.

Prostaglandin E₂ (PGE₂) levels are measured by immunoassay as an index of COX-2

activity.

Data Analysis: The percentage inhibition of TxB₂ and PGE₂ synthesis is calculated relative to

baseline (pre-dose) levels to determine the ex vivo inhibitory effect of the drug on COX-1 and

COX-2.
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Ex Vivo COX Inhibition Assay Workflow
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Caption: Experimental workflow for determining ex vivo COX-1 and COX-2 inhibition.

Early Toxicology and Metabolism
The primary safety concern that emerged after acetaminophen's commercialization was

hepatotoxicity in cases of major overdose, a risk first identified in 1966.[1][2] Early toxicological

studies focused on understanding the metabolic pathways leading to this liver damage.

At therapeutic doses, acetaminophen is primarily metabolized in the liver via glucuronidation

(~50%) and sulfation (~30%) into non-toxic conjugates that are excreted in the urine.[7] A small

fraction (5-9%) is oxidized by the cytochrome P450 enzyme system (mainly CYP2E1) to form a

highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[7] Under
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normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[7] In an

overdose situation, the sulfation and glucuronidation pathways become saturated, shunting

more acetaminophen towards the CYP2E1 pathway. This leads to excessive production of

NAPQI, which depletes hepatic GSH stores. Once GSH is depleted, NAPQI binds to cellular

proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular

necrosis.
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Caption: Metabolic pathways of acetaminophen at therapeutic vs. overdose levels.
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Summary and Conclusion
The early history of acetaminophen is characterized by a prolonged period of dormancy

followed by a renaissance driven by rigorous scientific re-evaluation. The initial synthesis by

Morse in 1878 was a purely chemical achievement, while the first clinical use by von Mering in

1893 nearly relegated the compound to obscurity due to flawed toxicological conclusions. The

pivotal work in the 1940s by Lester and Greenberg was essential for establishing

acetaminophen's true role as an active metabolite and for debunking early safety concerns.

While a detailed understanding of its mechanism of action via COX-2 inhibition came much

later, these foundational chemical, pharmacological, and toxicological studies were critical in

transforming acetaminophen from a laboratory chemical into a cornerstone of modern

pharmacotherapy for pain and fever.

Year Investigator(s) Key Finding / Event Significance

1878 Harmon N. Morse
First synthesis of

acetaminophen.

Laid the chemical

groundwork for the

compound.

1893 Joseph von Mering

First clinical use;

reported potential for

methemoglobinemia.

[1]

Introduced the drug to

medicine but also led

to its abandonment.

1947
David Lester & Leon

Greenberg

Identified

acetaminophen as the

active metabolite of

acetanilide; disproved

methemoglobinemia

risk in rats.

Revived interest in

acetaminophen and

corrected a 50-year-

old misconception.

1950 -

First commercial

appearance in the

United States.[1]

Marked the beginning

of its widespread

clinical use.

1966 -

First reports of severe

liver damage from

overdose.[1][2]

Established the

primary toxicological

concern associated

with the drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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